molecular formula C21H29N3O2 B609610 NMS-P515 CAS No. 1262395-13-0

NMS-P515

Cat. No.: B609610
CAS No.: 1262395-13-0
M. Wt: 355.482
InChI Key: OYGLTKXMFGWXJT-AWEZNQCLSA-N
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Description

NMS-P515 is a potent and stereospecific inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in the signaling and repair of DNA single-strand breaks. This compound has shown significant potential in oncology, particularly in the treatment of various cancers such as ovarian, breast, and prostate tumors .

Chemical Reactions Analysis

NMS-P515 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

NMS-P515 has a wide range of scientific research applications, including:

Mechanism of Action

NMS-P515 exerts its effects by potently and selectively inhibiting PARP-1. PARP-1 employs nicotinamide adenine dinucleotide (NAD+) to modify substrate proteins via the attachment of poly (ADP-ribose) chains. By inhibiting PARP-1, this compound prevents the repair of DNA single-strand breaks, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with defective DNA repair mechanisms .

Comparison with Similar Compounds

NMS-P515 is unique compared to other PARP-1 inhibitors due to its stereospecific inhibition and potent activity. Similar compounds include:

    Olaparib (Lynparza): Another PARP-1 inhibitor used in the treatment of ovarian and breast cancers.

    Rucaparib (Rubraca): A PARP-1 inhibitor used for the treatment of ovarian cancer.

    Niraparib (Zejula): A PARP-1 inhibitor used for the maintenance treatment of ovarian cancer.

    Talazoparib (Talzenna): A PARP-1 inhibitor used for the treatment of breast cancer

This compound stands out due to its high potency and stereospecific inhibition, making it a valuable tool in both research and therapeutic applications .

Properties

CAS No.

1262395-13-0

Molecular Formula

C21H29N3O2

Molecular Weight

355.482

IUPAC Name

(S)-2-(1-cyclohexylpiperidin-4-yl)-1-methyl-3-oxoisoindoline-4-carboxamide

InChI

InChI=1S/C21H29N3O2/c1-14-17-8-5-9-18(20(22)25)19(17)21(26)24(14)16-10-12-23(13-11-16)15-6-3-2-4-7-15/h5,8-9,14-16H,2-4,6-7,10-13H2,1H3,(H2,22,25)/t14-/m0/s1

InChI Key

OYGLTKXMFGWXJT-AWEZNQCLSA-N

SMILES

O=C(C1=CC=CC([C@H](C)N2C3CCN(C4CCCCC4)CC3)=C1C2=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NMS-P515;  NMS-P515;  NMS-P515; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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